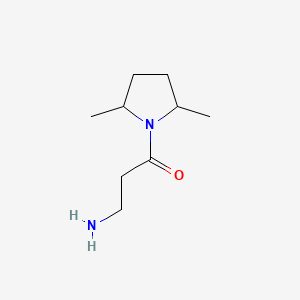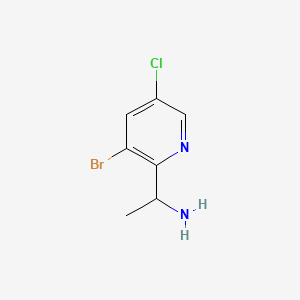
5-(Benzyloxy)-2,3-dichloropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-(Benzyloxy)-2,3-dichloropyridine” is a chemical compound likely containing a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . The “benzyloxy” prefix suggests the presence of a benzyloxy group (C6H5-CH2-O-) attached to the pyridine ring .
Chemical Reactions Analysis
Pyridine compounds can participate in various chemical reactions, including electrophilic and nucleophilic substitutions. The presence of the benzyloxy group may also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(Benzyloxy)-2,3-dichloropyridine” would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the benzyloxy group) would influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Supramolecular Chemistry and Biological Activity
- Supramolecular Building Blocks : Compounds like benzene-1,3,5-tricarboxamides (BTAs) have been extensively studied for their supramolecular self-assembly behavior, which enables their use in nanotechnology, polymer processing, and biomedical applications. Their ability to form one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding showcases the versatile applications of similar structured compounds in designing supramolecular assemblies (Cantekin, de Greef, & Palmans, 2012).
Environmental and Health Impact Studies
- Environmental Persistence and Toxicity : Research on compounds like triclosan, which shares structural features such as chlorination with 5-(Benzyloxy)-2,3-dichloropyridine, provides insights into the environmental behavior, degradation pathways, and toxicological effects of halogenated compounds. These studies highlight the importance of understanding the environmental fate and potential health impacts of synthetic chemicals (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).
Organic Synthesis and Catalysis
- Hybrid Catalysts in Synthesis : The development of hybrid catalysts for synthesizing structurally complex molecules, such as 5H-pyrano[2,3-d]pyrimidine scaffolds, demonstrates the ongoing innovation in organic synthesis. These catalysts facilitate one-pot multicomponent reactions, offering a glimpse into how similar catalytic strategies might be applied to synthesize or modify compounds like 5-(Benzyloxy)-2,3-dichloropyridine (Parmar, Vala, & Patel, 2023).
Medicinal Chemistry and Drug Discovery
- Antineoplastic Agents : The review of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones as candidate antineoplastic agents over the last 15 years showcases the potential of structurally complex molecules in cancer therapy. This research underscores the importance of structure-activity relationships in designing effective therapeutic agents, a principle that is also relevant in the research and development of compounds like 5-(Benzyloxy)-2,3-dichloropyridine for potential medicinal applications (Hossain, Enci, Dimmock, & Das, 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
2,3-dichloro-5-phenylmethoxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO/c13-11-6-10(7-15-12(11)14)16-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKDILGRPWWOPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(N=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80716551 |
Source


|
| Record name | 5-(Benzyloxy)-2,3-dichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzyloxy)-2,3-dichloropyridine | |
CAS RN |
1314987-39-7 |
Source


|
| Record name | 2,3-Dichloro-5-(phenylmethoxy)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1314987-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Benzyloxy)-2,3-dichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![8-Chloro-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B572866.png)





